molecular formula C9H8FNO B2412247 5-fluoro-2,3-dihydro-1H-quinolin-4-one CAS No. 1095270-78-2

5-fluoro-2,3-dihydro-1H-quinolin-4-one

Cat. No. B2412247
CAS RN: 1095270-78-2
M. Wt: 165.167
InChI Key: PTFOZDHLEGOSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-fluoro-2,3-dihydro-1H-quinolin-4-one” is a compound that belongs to the class of nitrogen-containing heterocyclic compounds . It is a derivative of 2,3-dihydroquinolin-4-one .


Synthesis Analysis

The synthesis of 2,3-dihydroquinolin-4-one derivatives involves Brønsted acid mediated or Lewis acid catalyzed sequential reactions of 2-alkynylanilines with ketones . A series of quinolin-4-one derivatives are prepared with good functional group tolerance in an atom-economical fashion .


Molecular Structure Analysis

The structure of quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The synthesis of 2,3-dihydroquinolin-4-one derivatives involves sequential reactions of 2-alkynylanilines with ketones . The divergent formation of N-alkenylindole derivatives occurs by switching to the use of ZnBr2 as the catalyst under the same reaction conditions .

Scientific Research Applications

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, a class of compounds related to 5-fluoro-2,3-dihydro-1H-quinolin-4-one, make them valuable in drug research and development . They have been the focus of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .

Synthesis of Fused Heterocycles

This compound has applications in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities . The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems has been a focus of research .

Antileishmanial Efficacy

A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are related to 5-fluoro-2,3-dihydro-1H-quinolin-4-one, were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .

Antitumor Activity

Compounds with the heterocyclic fragment found in 5-fluoro-2,3-dihydro-1H-quinolin-4-one have been found to have antitumor activity .

Antimicrobial Activity

These compounds also have antimicrobial activity , making them valuable in the development of new antimicrobial drugs.

Antioxidant Activity

The antioxidant activity of these compounds suggests potential applications in the prevention and treatment of diseases caused by oxidative stress.

Anti-inflammatory Activity

Compounds with this heterocyclic fragment have been found to have anti-inflammatory activity , which could be useful in the treatment of inflammatory diseases.

Anticoagulant Activity

These compounds have also been found to have anticoagulant activity , suggesting potential applications in the prevention and treatment of blood clotting disorders.

Mechanism of Action

Target of Action

It is known that 2,3-dihydro-1h-quinolin-4-one derivatives are beta-adrenergic blocking agents . Beta-adrenergic receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular function.

Pharmacokinetics

The stability of similar compounds has been ascertained in both simulated gastric fluid and simulated intestinal fluid .

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFOZDHLEGOSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2,3-dihydro-1H-quinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.